![molecular formula C4H10O3S B146669 Diethyl sulfite CAS No. 623-81-4](/img/structure/B146669.png)
Diethyl sulfite
Overview
Description
Diethyl sulfite (C4H10O3S) is an ester of sulfurous acid . It is used as an additive in some polymers to prevent oxidation and as a film-forming and high-temperature additive for electrolytes in lithium-ion batteries .
Molecular Structure Analysis
Diethyl sulfite has a molecular weight of 138.18 g/mol . Its molecular structure consists of two ethyl groups (C2H5) attached to a sulfite group (SO3) .Physical And Chemical Properties Analysis
Diethyl sulfite is a clear liquid with a density of 1.88 g/cm3 . It has a boiling point of 158 to 160 °C .Scientific Research Applications
Electrolyte Additive in Lithium-Ion Batteries
Diethyl sulfite is used as a film-forming and high-temperature additive for electrolytes in lithium-ion batteries. It helps improve the decomposition resistance of the electrolyte and is also used as a solvent for lithium bis(oxalato)borate (LiBOB) based electrolytes .
Synthesis of Sulfated Molecules
The compound is involved in the synthesis of sulfated molecules, which are significant in researching sulfated glycosaminoglycans (GAGs) as potential new therapies. The insertion and isolation of sulfate groups into target molecules is a critical aspect of their synthesis .
Food Preservation
Sulfites, including Diethyl sulfite, are added to a wide range of food and beverage products to prevent browning or oxidation. They play a role in maintaining food quality and extending shelf life .
Electrocatalysis
Diethyl sulfite may be used in electrocatalysis within deep eutectic solvents, contributing to the fundamental properties and applications of electrocatalysis in various chemical processes .
Mold Growth Inhibition
It has been noted that Diethyl sulfite inhibits the growth of mold spores during grain storage, which is crucial for preserving the quality and safety of stored grains .
Safety And Hazards
Future Directions
Diethyl sulfite is used as a film-forming and high-temperature additive for electrolytes in lithium-ion batteries . It improves the decomposition resistance of the electrolyte . This suggests potential future applications in the development of high-performance lithium-ion batteries.
Relevant Papers There are several papers related to Diethyl sulfite. One paper discusses the interaction of a Porphyrin Aluminum Metal–Organic Framework with Diethyl sulfite . Another paper mentions Diethyl sulfite as a film-forming and high-temperature additive for electrolytes in lithium-ion batteries .
properties
IUPAC Name |
diethyl sulfite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBFARDFTXOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060777 | |
Record name | Sulfurous acid, diethyl ester | |
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Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | Diethyl sulfite | |
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Product Name |
Diethyl sulfite | |
CAS RN |
623-81-4 | |
Record name | Diethyl sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-81-4 | |
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Record name | Diethyl sulfite | |
Source | ChemIDplus | |
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Record name | Diethyl sulfite | |
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Record name | Sulfurous acid, diethyl ester | |
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Record name | Sulfurous acid, diethyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |
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Record name | Diethyl sulphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.832 | |
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Record name | Diethyl sulfite | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of diethyl sulfite in battery technology?
A1: Diethyl sulfite shows promise as a component in electrolytes for lithium-ion batteries [, , ]. Research suggests that its inclusion can enhance both high-voltage stability and wide-temperature performance. For instance, electrolytes containing diethyl sulfite mixed with tetramethylene sulfone and lithium salts have demonstrated electrochemical windows exceeding 5.4 V and good conductivity at room temperature []. Furthermore, diethyl sulfite-containing electrolytes have exhibited stable cycling and rate performance in LiFePO4/Li cells across a range of temperatures [].
Q2: How does diethyl sulfite contribute to the performance of these electrolytes?
A2: Studies indicate that diethyl sulfite, when used in conjunction with other solvents like tetramethylene sulfone, can interact with lithium salts, impacting the electrolyte's properties []. Specifically, the interaction between the lithium salts and the sulfone and sulfonic acid ester groups within the solvent system appears to play a role in improving ionic conductivity and electrochemical stability [].
Q3: Beyond battery applications, what other research has been conducted on diethyl sulfite?
A3: Diethyl sulfite has been the subject of various chemical investigations, including its reactions with Grignard reagents [] and chlorine fluoride []. Additionally, fundamental properties like its dipole moment have been studied []. Early research also explored its potential in lithium-copper fluoride (Li/CuF2) batteries [].
Q4: What challenges were encountered when using diethyl sulfite in Li/CuF2 cells?
A4: Research in the 1960s revealed that while diethyl sulfite showed promise as a solvent in Li/CuF2 cells, challenges arose due to the solubility of copper fluoride (CuF2) in the electrolyte solution []. This solubility led to the transfer of soluble copper species, which would then deposit on the lithium anode, ultimately causing cell failure during storage []. This highlights the importance of material compatibility considerations when designing battery systems.
Q5: Are there any analytical techniques specifically mentioned for studying diethyl sulfite?
A5: While not extensively detailed in the provided abstracts, various spectroscopic techniques are likely employed in the characterization of diethyl sulfite and its effects in different applications. For example, Fourier transform infrared spectroscopy (FTIR) was used to study the interactions between lithium salts and sulfone-based solvents, revealing vibrational changes indicative of interactions with specific functional groups [].
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